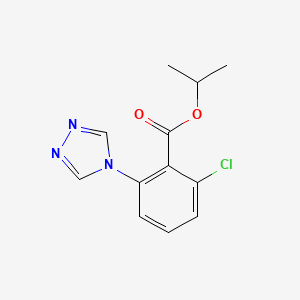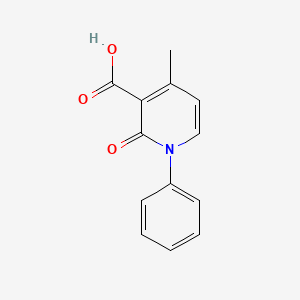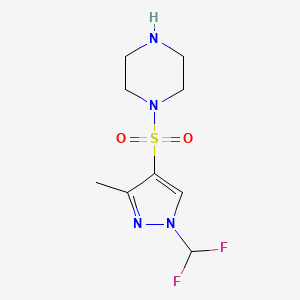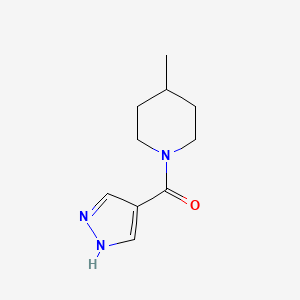![molecular formula C11H13ClO5S B11814597 Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate is an organic compound with the molecular formula C11H13ClO5S. It is a solid substance that appears grayish-white to gray in color . This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate involves several steps. One common method includes the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Hydrolysis: In the presence of water or aqueous base, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the phenoxy and methyl groups.
Methyl 3-(chlorosulfonyl)phenoxyacetate: Similar but has a methyl ester instead of an ethyl ester.
2-Methyl-3-(chlorosulfonyl)phenol: The precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H13ClO5S |
|---|---|
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
ethyl 2-(3-chlorosulfonyl-2-methylphenoxy)acetate |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-9-5-4-6-10(8(9)2)18(12,14)15/h4-6H,3,7H2,1-2H3 |
Clé InChI |
BPYXVPOLVBLNQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C(=CC=C1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B11814559.png)



![(2R)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11814582.png)

![(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid](/img/structure/B11814592.png)


